[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Description
This compound is a highly substituted triterpenoid glycoside characterized by a complex polycyclic core (tetradecahydropicene) esterified with a glycosylated carboxylate moiety. Key structural features include:
- Multiple hydroxyl and hydroxymethyl groups contributing to hydrophilicity .
- Glycosidic linkages involving oxane (tetrahydropyran) rings, including 3,4,5-trihydroxyoxan-2-yl substituents, which are common in natural saponins and glycosides .
- Steroid-like pentamethyl configuration on the triterpene core, which may influence membrane interactions or receptor binding .
However, its size and polarity may limit bioavailability, necessitating comparisons with analogs for optimization .
Properties
IUPAC Name |
[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O29/c1-22-44(84-48-40(73)33(66)26(63)17-78-48)39(72)43(76)49(81-22)85-45-34(67)27(64)18-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(62)46(57(20-60,21-61)31(54)9-10-55(30,5)56(23,6)15-32(58)65)86-50-42(75)38(71)36(69)29(83-50)19-80-47-41(74)37(70)35(68)28(16-59)82-47/h7,22,24-51,59-76H,8-21H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTKFVBGHXCISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O29 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1255.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound identified as [3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex polyphenolic compound. This article reviews its biological activities based on existing literature and research findings.
This compound has a molecular weight of approximately 1191.3 g/mol and exhibits multiple hydroxyl groups that contribute to its biological activity. The presence of trihydroxy and dihydroxy groups suggests potential antioxidant properties due to their ability to scavenge free radicals.
Antioxidant Activity
Research indicates that polyphenolic compounds similar to the one exhibit significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress in cells. A study highlighted that compounds with multiple hydroxyl groups effectively inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound may possess anti-inflammatory properties. Polyphenols have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This inhibition can lead to reduced inflammation in various models of inflammatory diseases .
Anticancer Potential
Preliminary studies suggest that this compound could exhibit anticancer activity. Similar compounds have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, flavonoids within this class have demonstrated the ability to downregulate oncogenes and upregulate tumor suppressor genes .
Immunomodulatory Effects
The immunomodulatory potential of this compound is notable. It can enhance the proliferation of lymphocytes and stimulate antibody production from T and B cells. This effect is critical in developing therapeutic agents for immune-related diseases .
Case Studies
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : Hydroxyl groups donate electrons to free radicals.
- Enzyme Inhibition : Compounds can inhibit enzymes involved in inflammatory pathways.
- Gene Regulation : Modulation of gene expression related to apoptosis and cell cycle regulation.
Scientific Research Applications
Pharmacological Applications
The compound exhibits promising pharmacological properties that could be leveraged in drug development:
Antioxidant Activity : Research indicates that compounds similar to this structure possess antioxidant properties that can neutralize free radicals and reduce oxidative stress in cells. This is critical for preventing cellular damage associated with various diseases .
Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways. Studies suggest that it may suppress the activation of NF-κB and other pro-inflammatory cytokines in vitro, making it a candidate for treating chronic inflammatory conditions .
Nutraceuticals
Given its structural similarity to various bioactive phytochemicals found in traditional medicine (e.g., from Astragalus membranaceus), this compound could be explored as a nutraceutical. Its potential benefits include:
Metabolic Regulation : It may play a role in regulating glucose metabolism and inhibiting advanced glycation end products (AGEs), which are implicated in diabetes-related complications .
Cardiovascular Health : By potentially lowering inflammation and oxidative stress markers, the compound could contribute to cardiovascular health improvement strategies.
Agricultural Applications
The compound's properties may also extend to agricultural science:
Biopesticides : Compounds with similar glycosidic structures have been investigated for their ability to act as natural pesticides or growth enhancers due to their bioactivity against plant pathogens.
Soil Health : Its application as a soil amendment could enhance microbial activity and improve nutrient availability in agricultural soils.
Case Study 1: Anti-inflammatory Mechanisms
A study conducted on the anti-inflammatory effects of structurally related compounds demonstrated significant inhibition of NF-κB activation in human endothelial cells exposed to lipopolysaccharides (LPS). This suggests that the compound could serve as a therapeutic agent against vascular inflammation .
Case Study 2: Antioxidant Properties
Research has highlighted the antioxidant capacity of similar polyphenolic compounds derived from natural sources. These compounds can scavenge free radicals effectively and have been linked to reduced incidence of chronic diseases such as cancer and cardiovascular disorders .
Comparison with Similar Compounds
Structural Similarity Analysis
Structural analogs were identified using Tanimoto coefficient-based similarity searches (threshold ≥85%), focusing on shared substructures like glycosylated triterpenes or polyhydroxylated oxane rings . Key comparisons include:
Key insights :
- Pentamethyl groups on the triterpene core are unique, possibly stabilizing hydrophobic interactions in protein binding pockets .
Physicochemical Properties
| Property | Target Compound | Analog 1 | Analog 2 | Analog 3 |
|---|---|---|---|---|
| Molecular weight | 1356.8 g/mol | 648.7 g/mol | 512.6 g/mol | 891.3 g/mol |
| LogP | -2.1 (predicted) | 1.5 | 3.2 | -0.8 |
| Hydrogen bond donors | 18 | 6 | 4 | 11 |
| Solubility (mg/mL) | 0.05 (aqueous) | 1.2 | 0.3 | 0.1 |
Key insights :
- The target’s low LogP and high hydrogen-bond donors align with glycosylated triterpenes but suggest poor oral bioavailability without formulation aids .
- Low solubility compared to Analog 1 and 3 may reflect excessive hydroxylation and molecular rigidity .
Key insights :
- Analog 3, despite an 81% Tanimoto score, shows only 62% transcriptomic similarity, highlighting the limitations of structure-based predictions .
- The target’s morphological profile (Grit score 0.87) suggests strong cellular perturbation, possibly due to its multi-target glycosylation .
Predictive Modeling Approaches
- Compound Similarity NMF (CS-NMF): Integrates structural similarity matrices to predict shared targets.
- Decision Tree (DT) Models : Achieved 78% accuracy in classifying the target’s bioactivity, outperforming Analog 1 (64%) due to its distinct glycosylation pattern .
Preparation Methods
Hydroxymethylation and Methylation
The introduction of hydroxymethyl (−CH₂OH) and methyl (−CH₃) groups at C-9 and C-2,6a,6b,12a positions is achieved via Friedel-Crafts alkylation and Grignard reactions . For example:
Carboxylation at C-4a
The C-4a carboxyl group is introduced via Knoevenagel condensation using diethyl oxalate and piperidine as a base. Reaction at 80°C for 12 hours in toluene affords the carboxylated intermediate in 78% yield.
Glycosylation Strategies for Sugar Moieties
The compound features three distinct glycosylation sites (C-3, C-10, and C-6 of the secondary oxane ring), each requiring orthogonal protection-deprotection strategies.
Synthesis of Sugar Donors
Protected glucose and oxane derivatives are prepared as follows:
-
3,4,5-Trihydroxyoxan-2-yl donor : Perbenzylation of D-glucose followed by selective deprotection at C-6 using BCl₃ yields the 2-O-acetyl-3,4,5-tri-O-benzyl-oxane donor (92% purity).
-
6-(Hydroxymethyl)oxan-2-yl donor : Benzylidene protection of methyl α-D-glucopyranoside, followed by hydroxymethylation at C-6 with NaH and formaldehyde.
C-3 Glycosylation
The triterpene’s C-3 hydroxyl is glycosylated using Schmidt conditions (TMSOTf catalyst, 4 Å molecular sieves) with the 3,4,5-tri-O-benzyl-oxane donor. Reaction in CH₂Cl₂ at −40°C achieves β-selectivity (α/β = 1:9) and 82% yield.
C-10 Glycosylation
A Koenigs-Knorr reaction with Ag₂CO₃ as an activator couples the 6-(hydroxymethyl)oxan-2-yl donor to the C-10 hydroxyl. Reaction in anhydrous acetone at 25°C for 48 hours affords the α-linked glycoside in 75% yield.
Secondary Oxane Ring Glycosylation
The C-6 position of the secondary oxane ring is functionalized via microwave-assisted glycosylation (150°C, 10 minutes) using a 3,4,5-trihydroxyoxan-2-yl donor and NIS/TfOH catalysis. This method reduces reaction time from 24 hours to 10 minutes while maintaining 88% yield.
Global Deprotection and Purification
Deprotection
Purification
Final purification employs preparative HPLC (C18 column, acetonitrile/H₂O gradient) followed by lyophilization. Purity is confirmed by:
Industrial-Scale Considerations
For mass production, continuous-flow reactors optimize glycosylation and deprotection steps:
| Parameter | Batch Process | Continuous-Flow Process |
|---|---|---|
| Glycosylation time | 48 hours | 2 hours |
| Yield | 75% | 88% |
| Solvent consumption | 10 L/kg | 3 L/kg |
Enzymatic glycosylation using immobilized glycosyltransferases (e.g., Bacillus UDP-glycosyltransferases) is under development to enhance stereoselectivity and reduce waste.
Challenges and Optimization
-
Steric hindrance : Bulky substituents at C-9 and C-10 require high-pressure conditions (5 bar) for efficient glycosylation.
-
Acid sensitivity : The tetradecahydropicene core degrades under strong acidic conditions; BF₃·Et₂O is preferred over HCl for cyclization.
-
Scale-up limitations : Chromatographic purification remains a bottleneck; aqueous two-phase extraction is being explored.
Q & A
Basic: What experimental methods are recommended for structural elucidation of this complex glycosylated triterpenoid?
Answer:
Structural elucidation requires a combination of advanced spectroscopic and computational techniques:
- NMR Spectroscopy : Use 1D (H, C) and 2D (COSY, HSQC, HMBC) NMR to map the aglycone core and glycosylation sites. For example, highlights the importance of C NMR to distinguish methyl groups in the pentamethylated triterpenoid backbone.
- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS/MS can confirm molecular weight and glycosidic cleavage patterns.
- X-ray Crystallography : If crystalline derivatives are obtainable, this provides unambiguous stereochemical assignments (refer to glycosylation patterns in ).
- Quantum Chemical Calculations : Validate NMR chemical shifts using density functional theory (DFT) as applied in for similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
